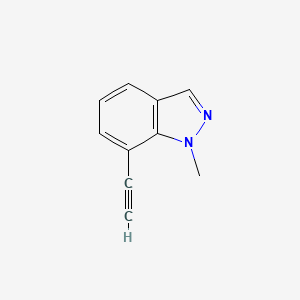
7-Ethynyl-1-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethynyl-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of an ethynyl group at the 7th position and a methyl group at the 1st position makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyl-1-methyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-indazole and ethynyl bromide.
Reaction Conditions: The reaction is usually carried out under basic conditions using a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (DMSO).
Procedure: The 1-methyl-1H-indazole is treated with ethynyl bromide in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethynyl-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated indazole derivatives.
Substitution: Formation of halogenated or aminated indazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-Ethynyl-1-methyl-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Ethynyl-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the indazole ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-indazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
7-Ethynyl-1H-indazole: Lacks the methyl group, which can affect its biological activity and solubility.
1-Methyl-7-phenyl-1H-indazole: Contains a phenyl group instead of an ethynyl group, leading to different chemical and biological properties.
Uniqueness: 7-Ethynyl-1-methyl-1H-indazole is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C10H8N2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
7-ethynyl-1-methylindazole |
InChI |
InChI=1S/C10H8N2/c1-3-8-5-4-6-9-7-11-12(2)10(8)9/h1,4-7H,2H3 |
InChI-Schlüssel |
JZJQPJBKISYTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC=C2C#C)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















